molecular formula C13H14O2 B14011850 6-(4-Methoxyphenyl)hexa-3,5-dien-2-one CAS No. 62378-72-7

6-(4-Methoxyphenyl)hexa-3,5-dien-2-one

Cat. No.: B14011850
CAS No.: 62378-72-7
M. Wt: 202.25 g/mol
InChI Key: KPRAGSGDXLEWGJ-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)hexa-3,5-dien-2-one is an organic compound characterized by the presence of a methoxyphenyl group attached to a hexa-3,5-dien-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)hexa-3,5-dien-2-one can be achieved through several methods. One common approach involves the deacetylation of 3-(3,3-bis(4-methoxyphenyl)allylidene)-1,1,1,5,5,5-hexafluoro-2,4-pentanedione using potassium carbonate in refluxing methanol . This reaction yields the desired compound in high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)hexa-3,5-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

6-(4-Methoxyphenyl)hexa-3,5-dien-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)hexa-3,5-dien-2-one involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack at the β-position, leading to the formation of enolate intermediates. These intermediates can further react to produce various products, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    6-Phenylhexa-3,5-dien-2-one: Similar structure but lacks the methoxy group.

    1H-Bicyclo[3.1.0]-hexa-3,5-dien-2-one: A highly strained cyclopropene with different reactivity.

Uniqueness

This functional group can participate in various chemical reactions, making the compound versatile for different research purposes .

Properties

CAS No.

62378-72-7

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

6-(4-methoxyphenyl)hexa-3,5-dien-2-one

InChI

InChI=1S/C13H14O2/c1-11(14)5-3-4-6-12-7-9-13(15-2)10-8-12/h3-10H,1-2H3

InChI Key

KPRAGSGDXLEWGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC=CC1=CC=C(C=C1)OC

Origin of Product

United States

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